(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride
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Overview
Description
(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride is a chemical compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride typically involves the reaction of 2-(adamantan-1-yl)ethanamine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties due to the stability and bioavailability of the adamantane moiety.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. For example, in antiviral applications, the compound can inhibit viral replication by binding to viral proteins and preventing their proper function.
Comparison with Similar Compounds
1-Adamantanamine: A primary amine with a similar adamantane structure.
2-(Adamantan-1-yl)ethanamine: A precursor in the synthesis of (2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride.
3-(Adamantan-1-yl)propylamine: Another amine derivative with an extended alkyl chain.
Uniqueness: this compound is unique due to its specific ethyl substitution on the adamantane moiety, which imparts distinct chemical and physical properties. This substitution enhances the compound’s solubility, stability, and bioavailability, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
2-(1-adamantyl)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUUXJAVFDBNRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC12CC3CC(C1)CC(C3)C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181324 |
Source
|
Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26831-44-7 |
Source
|
Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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